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Compound of Interest

Compound Name: 3,5-Dimethoxybenzamide

Cat. No.: B098736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methoxy-substituted benzamide analogs, with a

focus on derivatives containing the 3,5-dimethoxy and related trimethoxy patterns. The

information presented is curated from recent scientific literature to aid in the rational design and

development of novel therapeutics, particularly in the fields of oncology and epigenetics. While

a comprehensive structure-activity relationship (SAR) study focused solely on a systematic

series of 3,5-dimethoxybenzamide analogs is not readily available in the public domain, this

guide synthesizes data from various studies on related compounds to provide insights into their

biological activities.

Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous approved drugs. The introduction of methoxy groups, particularly the 3,5-dimethoxy

or 3,4,5-trimethoxy substitution pattern on the benzoyl ring, has been a key strategy in the

development of potent biological agents. These substitutions can influence the molecule's

conformation, electronic properties, and metabolic stability, leading to a range of

pharmacological activities. Notably, many of these analogs have been investigated as histone

deacetylase (HDAC) inhibitors and cytotoxic agents, showing promise for cancer therapy.[1]
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The biological activity of methoxy-substituted benzamide analogs is significantly influenced by

the nature and position of substituents on the benzamide scaffold. The following tables

summarize the in vitro cytotoxic and HDAC inhibitory activities of representative derivatives.

Cytotoxic Activity of Methoxy-Substituted Benzamide
Analogs
The following table presents the half-maximal inhibitory concentration (IC50) values of various

methoxy-substituted analogs against several human cancer cell lines. This data highlights the

potential of these compounds as anticancer agents.
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Compound
ID/Referenc
e

Core
Structure

Modificatio
ns

Cell Line IC50 (µM) Reference

Compound

15

2-(3,4,5-

trimethoxyph

enyl)-4H-

chromen-4-

one

7-(3-(2-

chloro-1H-

benzo[d]imid

azol-1-

yl)propoxy)

MGC-803

(gastric)
20.47 ± 2.07 [2]

MCF-7

(breast)
43.42 ± 3.56 [2]

HepG-2

(liver)
35.45 ± 2.03 [2]

MFC (mouse

gastric)
23.47 ± 3.59 [2]

Nimesulide-

derived

Dimethoxy

Benzamide 1

N-[3-(2,5-

Dimethoxybe

nzyloxy)-4-

(methanesulf

onyl-

methylamino)

phenyl]

4-

bromobenza

mide

MDA-MB-468

(breast)

0.00389 ±

0.0000437
[3][4]

DU145

(prostate)

0.002298 ±

0.0000513
[3][4]

Trimethoxyph

enyl-based

analog 9

2-(3,4-

dimethoxyph

enyl)-4-

(3,4,5-

trimethoxybe

nzylidene)oxa

zolone

derivative

Diamide

modification
HepG2 (liver) 1.38 [5]

Trimethoxyph

enyl-based

2-(3,4-

dimethoxyph

Imidazolone

modification

HepG2 (liver) 3.21 [5]
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analog 10 enyl)-4-

(3,4,5-

trimethoxybe

nzylidene)oxa

zolone

derivative

Trimethoxyph

enyl-based

analog 11

2-(3,4-

dimethoxyph

enyl)-4-

(3,4,5-

trimethoxybe

nzylidene)oxa

zolone

derivative

Triazinone

modification
HepG2 (liver) 2.15 [5]

Note: The data presented is compiled from different studies and direct comparison should be

made with caution due to potential variations in experimental conditions.

Key Structure-Activity Relationship (SAR) Insights
From the available data, several preliminary SAR insights can be drawn for methoxy-

substituted benzamides and related structures:

Methoxy Group Positioning: The 3,4,5-trimethoxy substitution on a phenyl ring is a recurrent

motif in compounds with potent cytotoxic and tubulin polymerization inhibitory activity.[5][6]

Hybrid Molecules: Combining the trimethoxybenzoyl moiety with other pharmacologically

active scaffolds, such as benzimidazoles or carbazoles, has proven to be a successful

strategy for developing potent anticancer agents.[2][6]

Nature of the Amide Substituent: Modifications on the nitrogen of the benzamide are critical

for activity. For instance, in the nimesulide-derived series, complex substituents lead to

nanomolar cytotoxicity.[3][4]

HDAC Inhibition: For benzamide-based HDAC inhibitors, the general structure consists of a

"cap" group (often an aromatic ring), a "linker," and a zinc-binding group (ZBG). The
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methoxy-substituted phenyl ring typically serves as the cap group, where its interactions with

the surface of the enzyme's active site channel can significantly influence potency and

isoform selectivity.[7]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental

findings. Below are generalized protocols for the synthesis and biological evaluation of

methoxy-substituted benzamide analogs.

General Synthesis of 3,5-Dimethoxybenzamide Analogs
The synthesis of 3,5-dimethoxybenzamide analogs typically involves the coupling of 3,5-

dimethoxybenzoic acid (or its activated form, such as an acid chloride) with a desired amine.

Activation of Carboxylic Acid: 3,5-dimethoxybenzoic acid is converted to its more reactive

acid chloride derivative, 3,5-dimethoxybenzoyl chloride. This is commonly achieved by

reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

Amide Coupling: The resulting 3,5-dimethoxybenzoyl chloride is then reacted with the

appropriate amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the

HCl generated during the reaction. The reaction is typically carried out in an inert solvent like

dichloromethane or tetrahydrofuran at room temperature or with gentle heating.

Purification: The final product is purified using standard techniques such as recrystallization

or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay used to assess cell viability.[8]

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the

synthesized benzamide analogs (typically in a series of dilutions) and incubated for a

specified period (e.g., 48 or 72 hours).
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MTT Addition: After the incubation period, MTT solution is added to each well, and the plates

are incubated for a few more hours. Viable cells with active metabolism convert the yellow

MTT into a purple formazan product.

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve

the formazan crystals.

Absorbance Measurement: The absorbance of the solution is measured at a specific

wavelength (usually between 500 and 600 nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is

determined by plotting the percentage of viability against the logarithm of the compound

concentration and fitting the data to a dose-response curve.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay
A common method for determining the IC50 values of potential HDAC inhibitors is a

fluorometric assay.[7]

Reaction Setup: The assay is performed in a 96-well plate. Recombinant human HDAC

enzyme, the test compound (at various concentrations), and a fluorogenic HDAC substrate

(e.g., Boc-Lys(Ac)-AMC) are incubated together in an assay buffer.

Enzymatic Reaction: The plate is incubated to allow the HDAC enzyme to deacetylate the

substrate.

Development: A developer solution containing a protease (like trypsin) is added. The

protease cleaves the deacetylated substrate, releasing a fluorescent molecule.

Fluorescence Measurement: The fluorescence is measured using a microplate reader at the

appropriate excitation and emission wavelengths.

Data Analysis: The percentage of inhibition is calculated relative to a control with no inhibitor.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of

the compound concentration.[7]
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Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of 3,5-
dimethoxybenzamide analogs and related compounds.
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Caption: General experimental workflow for SAR studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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